molecular formula C13H18ClNOS B4976379 N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide

N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide

Cat. No. B4976379
M. Wt: 271.81 g/mol
InChI Key: VCGAYZUOUMEDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide, commonly known as TBE-4-CA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of TBE-4-CA is not yet fully understood. However, it is believed that TBE-4-CA exerts its anti-cancer effects through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, TBE-4-CA can alter the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
TBE-4-CA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and alteration of gene expression. Additionally, TBE-4-CA has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBE-4-CA is its specificity towards cancer cells, which minimizes the risk of adverse effects on healthy cells. Additionally, TBE-4-CA has been shown to have a potent anti-cancer effect, making it a promising candidate for cancer therapy. However, one of the main limitations of TBE-4-CA is its low solubility in water, which may hinder its clinical application.

Future Directions

There are several future directions for TBE-4-CA research. One area of interest is the development of TBE-4-CA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TBE-4-CA and its potential therapeutic applications in various diseases. Finally, the development of TBE-4-CA-based drug delivery systems may enhance its clinical efficacy and reduce the risk of adverse effects.
Conclusion
In conclusion, TBE-4-CA is a synthetic compound with promising potential for cancer therapy and other disease applications. Its specificity towards cancer cells and potent anti-cancer effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

TBE-4-CA is synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

TBE-4-CA has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, TBE-4-CA has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, TBE-4-CA has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGAYZUOUMEDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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